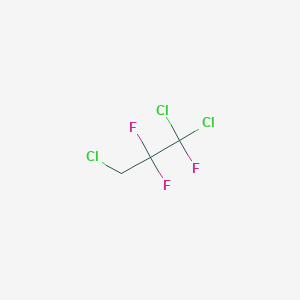
1,1,3-Trichloro-1,2,2-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trichloro-1,2,2-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₃F₃ . This compound is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a propane backbone. It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
1,1,3-Trichloro-1,2,2-trifluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,3,3-tetrachloro-1,2,2-trifluoropropane with a suitable reagent under controlled conditions . The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to achieve high yields and purity .
Analyse Chemischer Reaktionen
1,1,3-Trichloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Under specific conditions, it can be oxidized to form different products.
Common reagents used in these reactions include hydrogen fluoride , chlorine , and catalysts such as copper-substituted α-chromium oxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trichloro-1,2,2-trifluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Wirkmechanismus
The mechanism of action of 1,1,3-Trichloro-1,2,2-trifluoropropane involves its interaction with molecular targets and pathways within a system. It can undergo reductive dechlorination , where chlorine atoms are removed through reduction reactions . This process can lead to the formation of different products, depending on the specific conditions and the presence of other reagents.
Vergleich Mit ähnlichen Verbindungen
1,1,3-Trichloro-1,2,2-trifluoropropane can be compared with other similar compounds, such as:
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane: This compound has an additional chlorine atom compared to this compound.
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has a similar structure but with an ethane backbone instead of propane.
1,1,1-Trichloro-2,2,3-trifluoropropane: This compound has a different arrangement of chlorine and fluorine atoms on the propane backbone.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
421-99-8 |
|---|---|
Molekularformel |
C3H2Cl3F3 |
Molekulargewicht |
201.40 g/mol |
IUPAC-Name |
1,1,3-trichloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3H2Cl3F3/c4-1-2(7,8)3(5,6)9/h1H2 |
InChI-Schlüssel |
CPHFUGPCSJJMOI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(Cl)Cl)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


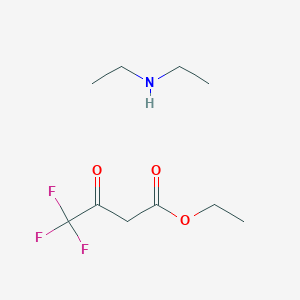
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
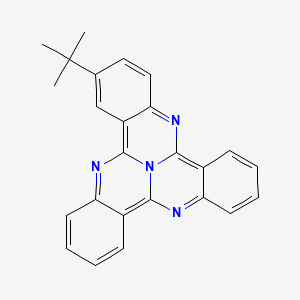
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)

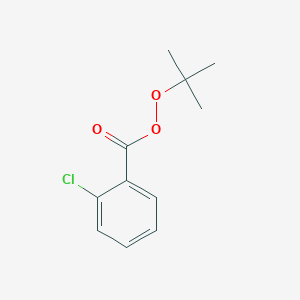
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
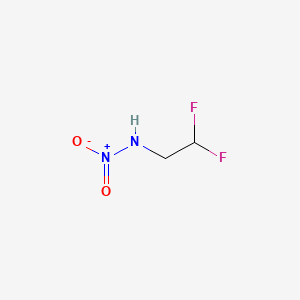
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
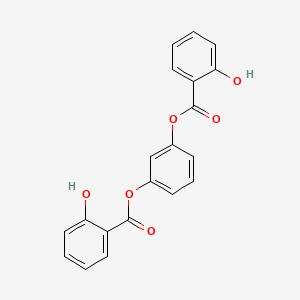
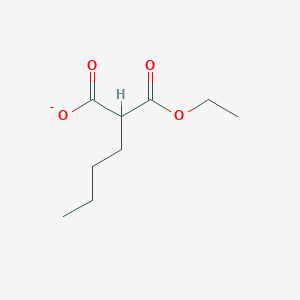

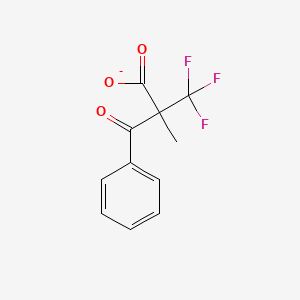
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
